molecular formula C20H18N4 B2559274 1-[1,2-Diphenyl-1-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole CAS No. 89407-21-6

1-[1,2-Diphenyl-1-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole

Cat. No.: B2559274
CAS No.: 89407-21-6
M. Wt: 314.392
InChI Key: SNTOSSMBYOODRG-UHFFFAOYSA-N
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Description

1-[1,2-Diphenyl-1-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

The synthesis of 1-[1,2-Diphenyl-1-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole typically involves the reaction of 1,2-diphenylethanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[1,2-Diphenyl-1-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

1-[1,2-Diphenyl-1-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1,2-Diphenyl-1-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

1-[1,2-Diphenyl-1-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole can be compared with other pyrazole derivatives such as:

    1-Phenyl-3-methyl-1H-pyrazole: This compound has a simpler structure but lacks the additional phenyl group, which may affect its chemical properties and applications.

    3,5-Diphenyl-1H-pyrazole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1,2-diphenyl-1-pyrazol-1-ylethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4/c1-3-9-18(10-4-1)17-20(23-15-7-13-21-23,24-16-8-14-22-24)19-11-5-2-6-12-19/h1-16H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTOSSMBYOODRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)(N3C=CC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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